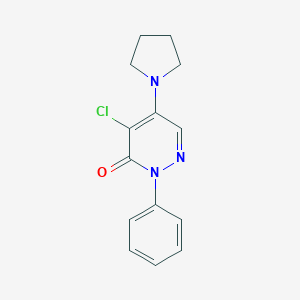![molecular formula C21H23NO2 B274403 N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a selective serotonin receptor agonist, which means it can activate certain serotonin receptors in the brain and body.
Scientific Research Applications
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine has been studied for its potential use in several scientific research applications. One area of research is in the study of serotonin receptors and their role in various physiological processes. This compound has been shown to selectively activate certain serotonin receptors, which may provide insights into the function of these receptors in the brain and body.
Another area of research is in the study of the effects of this compound on behavior and cognition. This compound has been shown to have effects on mood, anxiety, and cognitive function in animal models, which may provide insights into the role of serotonin receptors in these processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves its selective activation of certain serotonin receptors. Specifically, this compound has been shown to activate the 5-HT1A and 5-HT2A receptors, which are involved in various physiological processes in the brain and body. The activation of these receptors by this compound may lead to changes in neurotransmitter release, gene expression, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These effects include changes in neurotransmitter release, gene expression, and cellular signaling pathways. This compound has also been shown to have effects on mood, anxiety, and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine in lab experiments is its selective activation of certain serotonin receptors. This allows researchers to study the specific effects of these receptors on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine. One area of research is in the study of the effects of this compound on specific brain regions and circuits. This may provide insights into the role of serotonin receptors in these regions and how they contribute to behavior and cognition.
Another area of research is in the development of new compounds based on the structure of this compound. These compounds may have improved selectivity and potency, which could lead to new insights into the function of serotonin receptors.
Overall, this compound is a promising compound for scientific research on serotonin receptors and their role in various physiological processes. Further research is needed to fully understand the potential of this compound and related compounds for scientific research.
Synthesis Methods
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves several steps, including the reaction of 2-methoxynaphthalene with formaldehyde to form 2-(2-methoxynaphthalen-1-yl)ethanol. This intermediate is then reacted with 4-methoxybenzaldehyde and ammonia to form this compound. The synthesis of this compound has been described in detail in several research papers.
properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H23NO2/c1-23-18-10-7-16(8-11-18)13-14-22-15-20-19-6-4-3-5-17(19)9-12-21(20)24-2/h3-12,22H,13-15H2,1-2H3 |
InChI Key |
ZYKOBPNQNWRTTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)



